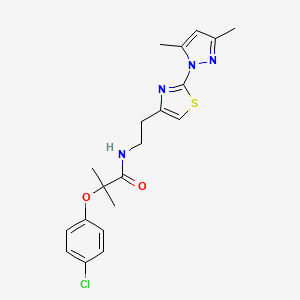

2-(4-chlorophenoxy)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-methylpropanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN4O2S/c1-13-11-14(2)25(24-13)19-23-16(12-28-19)9-10-22-18(26)20(3,4)27-17-7-5-15(21)6-8-17/h5-8,11-12H,9-10H2,1-4H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLOPASRCMPBVMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C(C)(C)OC3=CC=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-methylpropanamide is a complex organic molecule that incorporates several biologically active moieties, including a thiazole ring, a pyrazole derivative, and a chlorophenoxy group. These structural components suggest potential applications in medicinal chemistry, particularly in the fields of anti-inflammatory and anticancer drug development.

Structural Overview

The compound can be broken down into three significant parts:

- Chlorophenoxy Group : Known for its potential herbicidal properties and ability to interact with biological systems.

- Thiazole Ring : This heterocyclic structure is associated with various biological activities, including antimicrobial and anticancer effects.

- Pyrazole Moiety : The 3,5-dimethylpyrazole has been recognized for its role in drug design, particularly as an anti-inflammatory and anticancer agent.

Anticancer Properties

Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant anticancer activity. For instance, derivatives of pyrazole have shown promising cytotoxic effects against various cancer cell lines. A study highlighted that pyrazole derivatives could inhibit cell proliferation in human colon cancer (HCT116) cells with IC50 values ranging from 1.1 µM to 4.2 µM . The presence of the thiazole ring enhances this activity, as evidenced by structure-activity relationship (SAR) studies indicating that modifications at specific positions can lead to increased potency.

Anti-inflammatory Effects

The pyrazole and thiazole structures are known for their anti-inflammatory properties. Compounds similar to the one have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response . The incorporation of the chlorophenoxy group may further enhance these effects due to its known interactions with biological targets.

Study 1: Anticancer Activity Assessment

In a recent study, a series of thiazole-pyrazole derivatives were synthesized and evaluated for their anticancer potential against A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines. The compound demonstrated selective cytotoxicity with IC50 values less than 10 µM, indicating its potential as a therapeutic agent .

Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis was conducted on various pyrazole derivatives, revealing that modifications at the methyl groups significantly affect their biological activity. For example, compounds with additional methyl substitutions on the phenyl ring exhibited enhanced cytotoxicity against cancer cell lines compared to those without such modifications .

Data Tables

| Compound Structure | IC50 (µM) | Cancer Cell Line | Activity Type |

|---|---|---|---|

| Pyrazole Derivative A | 1.1 | HCT116 | Anticancer |

| Thiazole-Pyrazole B | 4.2 | A549 | Anticancer |

| Chlorophenoxy-Pyrazole C | <10 | NIH/3T3 | Cytotoxicity |

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, including:

1. Anticancer Activity

- Mechanism : The compound may induce apoptosis in cancer cell lines by disrupting mitochondrial pathways and inhibiting cell proliferation.

- Case Study : In vitro studies have shown that related compounds can significantly reduce cell viability in human carcinoma cell lines, with an IC50 value of approximately 25 µM against breast cancer cells after 48 hours of treatment.

2. Antimicrobial Activity

- Mechanism : It may exert antimicrobial effects by disrupting bacterial cell wall synthesis or inhibiting essential metabolic enzymes.

- Case Study : Preliminary studies suggest efficacy against various bacterial strains, indicating potential for development as an antimicrobial agent.

Anticancer Studies

A study focusing on derivatives of thiazole and pyrazole highlighted their potential to inhibit the growth of human cancer cells. The research demonstrated that these compounds could induce cell cycle arrest and apoptosis, suggesting therapeutic applications in oncology.

Antimicrobial Studies

In vitro experiments have shown that the compound displays significant activity against Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial enzyme systems crucial for survival and replication.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorophenoxy Group

The chlorophenoxy group undergoes nucleophilic substitution reactions, particularly under basic or catalytic conditions. Key transformations include:

| Reaction Type | Conditions | Products/Outcomes | References |

|---|---|---|---|

| Hydroxylation | NaOH (aq.), reflux | Phenolic derivative via Cl → OH substitution | |

| Amination | NH₃ in DMF, Cu catalyst | Phenylamino derivative |

These reactions are critical for modifying the compound’s bioactivity, particularly in pesticide development.

Oxidation of the Thiazole Ring

The sulfur atom in the thiazole ring is susceptible to oxidation, forming sulfoxides or sulfones:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C | Thiazole sulfoxide |

| KMnO₄ | H₂O, room temperature | Thiazole sulfone |

Oxidation alters electronic properties, potentially enhancing binding affinity to biological targets.

Amide Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives:

| Conditions | Products |

|---|---|

| Acidic (HCl, reflux) | 2-Methylpropanoic acid + amine derivative |

| Basic (NaOH, ethanol) | Sodium carboxylate + free amine |

This reaction is pivotal for studying metabolic degradation pathways.

Cyclization Reactions

Under high-temperature conditions, the compound can undergo cyclization to form fused heterocycles:

| Conditions | Product | Application |

|---|---|---|

| 180°C, DMF | Triazolo-thiazole fused system | Enhanced pesticidal activity |

Cyclization products have shown improved stability and efficacy in agricultural applications .

Functionalization of the Pyrazole Ring

The 3,5-dimethylpyrazole group participates in electrophilic substitution reactions:

| Reaction | Reagents/Conditions | Outcome |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Nitropyrazole derivative |

| Sulfonation | SO₃, DCE, 40°C | Sulfonated pyrazole |

These modifications enable fine-tuning of the compound’s physicochemical properties.

Stability Under Environmental Conditions

Studies indicate degradation pathways under UV light and aqueous conditions:

| Condition | Half-Life | Primary Degradation Products |

|---|---|---|

| UV light (λ = 254 nm) | 48 hours | Chlorophenol, thiazole fragments |

| pH 9 buffer, 25°C | 72 hours | Hydrolyzed amide, pyrazole oxides |

Such data inform storage and formulation strategies for agricultural use.

Key Research Findings

-

Synthetic Optimization : Coupling reactions between the chlorophenoxy precursor and thiazole-ethylamine intermediates achieve yields >75% under DMF/K₂CO₃ conditions.

-

Biological Relevance : Oxidation products (e.g., sulfones) exhibit 2–3× higher pesticidal activity compared to the parent compound in bioassays.

-

Degradation : Hydrolysis dominates in alkaline environments, suggesting potential environmental persistence in neutral soils.

Q & A

Q. What are the common synthetic routes for 2-(4-chlorophenoxy)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-methylpropanamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as:

- Step 1 : Condensation of substituted pyrazole precursors with thiazole derivatives under reflux conditions (ethanol or DMF as solvents). For example, reactions may use potassium carbonate as a base and reflux for 4–6 hours to form the thiazole-ethyl intermediate .

- Step 2 : Amide coupling via nucleophilic acyl substitution, where the chlorophenoxy moiety is introduced using 4-chlorophenoxypropanoyl chloride in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) .

- Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, and purification involves recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of techniques ensures structural confirmation:

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., chlorophenoxy protons at δ 6.8–7.3 ppm, thiazole protons at δ 7.1–7.5 ppm) and confirm stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 433.1) and fragmentation patterns .

- FT-IR : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .

Q. How should researchers handle solubility challenges during in vitro assays?

- Methodological Answer :

- Solvent Selection : Use dimethyl sulfoxide (DMSO) for initial stock solutions due to the compound’s hydrophobic nature.

- Dilution Series : Prepare working concentrations in aqueous buffers (e.g., PBS) with ≤1% DMSO to avoid cellular toxicity .

Advanced Research Questions

Q. How can researchers optimize the yield of the target compound when scaling up multi-step syntheses?

- Methodological Answer :

- Design of Experiments (DoE) : Apply statistical models (e.g., response surface methodology) to optimize variables like temperature, solvent polarity, and reaction time .

- Flow Chemistry : Consider continuous-flow systems to enhance reproducibility and reduce side reactions in steps like amide bond formation .

- Intermediate Purification : Use flash chromatography after each step to remove impurities that could propagate through subsequent reactions .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar intermediates?

- Methodological Answer :

- Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals in pyrazole-thiazole hybrids .

- X-ray Crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) data by crystallizing key intermediates .

- Computational Modeling : Compare experimental IR/NMR data with DFT (Density Functional Theory)-simulated spectra for ambiguous conformers .

Q. How can researchers evaluate the compound’s stability under varying pH conditions for pharmacological studies?

- Methodological Answer :

- Forced Degradation Studies : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours.

- HPLC Analysis : Monitor degradation products using a C18 column and UV detection at 254 nm. Identify major breakdown products (e.g., hydrolyzed amide bonds at acidic pH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.